molecular formula C24H18FNO3 B2838765 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 904433-07-4

3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No. B2838765
CAS RN: 904433-07-4
M. Wt: 387.41
InChI Key: CNCHTAZHMANAKF-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based compounds. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Antiproliferative Activity

Research indicates that compounds structurally related to 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one possess significant antiproliferative activity towards human cancer cells. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor with promising antiproliferative activity against cancer cells, suggesting its potential as a chemotherapeutic agent (Minegishi et al., 2015).

Drug Development

A series of quinazoline derivatives, including those with modifications in the benzoyl ring, have been explored for their roles as thymidylate synthase inhibitors. Such modifications have shown to influence the potency of these compounds against cancer cells, highlighting their importance in the design of anticancer drugs (Marsham et al., 1990).

Mechanism of Action Studies

The investigation of 2-phenylquinolin-4-ones revealed their selective inhibition of cancer cell lines, with some analogues demonstrating significant cytotoxic activity. These findings are crucial for understanding the molecular mechanisms underlying their antitumor effects and for the development of new drug candidates (Chou et al., 2010).

Green Chemistry Applications

A novel synthesis approach for creating 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond formation in water has been developed. This method highlights the emphasis on eco-friendly synthesis routes, utilizing water as a solvent and avoiding metal catalysts, aligning with the principles of green chemistry (Yadav et al., 2020).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, similar in structure to the compound of interest, have been identified as inhibitors of tubulin polymerization, a crucial mechanism for the development of cytostatic agents. These findings provide insights into designing new compounds with potential applications in cancer therapy (Gastpar et al., 1998).

properties

IUPAC Name

3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-29-18-11-12-22-19(13-18)24(28)20(23(27)16-7-3-2-4-8-16)15-26(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCHTAZHMANAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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